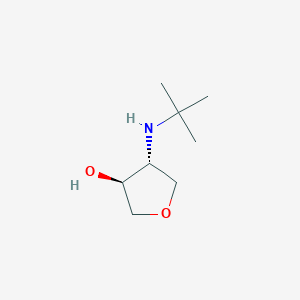
N-((1-benzylpiperidin-4-yl)methyl)-5-methylisoxazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a derivative of benzylpiperidine, which is a type of organic compound containing a piperidine ring conjugated to a benzyl group through one nitrogen ring atom . The specific compound you mentioned also seems to have an isoxazole ring and a carboxamide group attached, which could significantly affect its properties and potential uses.
Molecular Structure Analysis
The molecular structure of similar compounds shows that they often crystallize with multiple unique molecules in the asymmetric unit . Each molecule generally has a similar conformation .Wissenschaftliche Forschungsanwendungen
Synthesis Techniques and Chemical Properties
Synthesis of Isoxazole Derivatives : Research by Martins et al. (2002) explored the synthesis of 3-methylisoxazole-5-carboxamides, which are structurally related to "N-((1-benzylpiperidin-4-yl)methyl)-5-methylisoxazole-3-carboxamide". This study provides insights into the synthetic pathways and chemical properties of isoxazole derivatives, including the one-pot synthesis technique (Martins et al., 2002).
Synthesis of Piperazine and Isoxazole Compounds : Another study by Koroleva et al. (2011) discusses the synthesis of N-methylpiperazine series, which includes compounds structurally similar to the query compound. This research highlights methods for creating diverse benzamide derivatives, potentially relevant for the synthesis of "N-((1-benzylpiperidin-4-yl)methyl)-5-methylisoxazole-3-carboxamide" (Koroleva et al., 2011).
Potential Pharmacological Applications
Anticonvulsant Activity : Research by Jackson et al. (2012) on similar compounds, such as 5-methyl-N-(3-oxocyclohex-1-enyl)-isoxazole-3-carboxamides, provides insights into their potential anticonvulsant properties. These findings could be relevant for understanding the pharmacological applications of "N-((1-benzylpiperidin-4-yl)methyl)-5-methylisoxazole-3-carboxamide" in neurological disorders (Jackson et al., 2012).
Kinase Inhibitor Research : A study by Im et al. (2015) on 4-arylamido 3-methyl isoxazole derivatives as FMS kinase inhibitors indicates the potential of related compounds in cancer therapeutics. This could suggest a direction for exploring the query compound in oncology (Im et al., 2015).
Potential Anti-fibrotic Drug : Kim et al. (2008) investigated a compound structurally related to "N-((1-benzylpiperidin-4-yl)methyl)-5-methylisoxazole-3-carboxamide" for its pharmacokinetics, metabolism, and potential as an anti-fibrotic drug. This study highlights its potential application in treating fibrosis-related diseases (Kim et al., 2008).
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[(1-benzylpiperidin-4-yl)methyl]-5-methyl-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O2/c1-14-11-17(20-23-14)18(22)19-12-15-7-9-21(10-8-15)13-16-5-3-2-4-6-16/h2-6,11,15H,7-10,12-13H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFPXAEPEPDPNFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NCC2CCN(CC2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-benzylpiperidin-4-yl)methyl)-5-methylisoxazole-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-([1,1'-biphenyl]-2-yl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide](/img/structure/B2797486.png)
![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)butyramide](/img/structure/B2797487.png)




![(Z)-ethyl 2-(2-((4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2797499.png)
![1-[3-(Furan-2-ylmethyl)-4-methyl-2-phenylimino-1,3-thiazol-5-yl]ethanone](/img/structure/B2797500.png)
![N-(3-chlorophenyl)-2-((2-(3,4-dihydroisoquinolin-2(1H)-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2797501.png)

![N-[(1S,2R)-2-Hydroxycyclopentyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2797504.png)
![(E)-2-cyano-3-[5-(3-methoxyphenyl)-1H-pyrazol-4-yl]-N-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2797505.png)
